molecular formula C2HF2IO2 B2727788 Iododifluoroacetic acid CAS No. 1032021-83-2

Iododifluoroacetic acid

Cat. No. B2727788
CAS RN: 1032021-83-2
M. Wt: 221.929
InChI Key: RHMXAMDVHXEDGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Iododifluoroacetic acid can be achieved through a multi-step process involving the reaction of several starting materials. The starting materials include Fluoroacetic acid, Iodine, Hydrogen peroxide, Sodium hydroxide, and Hydrofluoric acid. The reaction steps are as follows:

  • Sodium iodofluoroacetate is then reacted with hydrofluoric acid to form this compound.


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C2HF2IO2/c3-2(4,5)1(6)7/h(H,6,7) . The molecular weight is 221.93 .


Chemical Reactions Analysis

This compound acts as an oxidant, which means that it can react with a variety of molecules and induce chemical changes. It is capable of oxidizing a variety of organic compounds, such as alcohols, aldehydes, and ketones. It can also act as a catalyst for a variety of reactions, such as the oxidation of sulfur compounds and the formation of disulfides.


Physical And Chemical Properties Analysis

This compound has a boiling point of 92-94°C . It is a solid powder at room temperature . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

  • Preparation of Bis(trifluoroacetoxy)iodo Compounds : A study by Zagulyaeva et al. (2010) detailed the preparation of [bis(trifluoroacetoxy)iodo]perfluoroalkanes and arenes by oxidation of organic iodides using oxone and trifluoroacetic acid. These compounds were further converted into stable [hydroxy(tosyloxy)iodo]perfluoroalkanes, demonstrating a general and convenient synthesis procedure (Zagulyaeva, Yusubov, & Zhdankin, 2010).

  • Nickel-Catalyzed Reactions with Alkenes : Yang and Burton (1992) reported a nickel-catalyzed reaction of iododifluoroacetates with alkenes and zinc. This novel route led to the production of α,α-difluoro-functionalized esters and α,α,ω,ω-tetrafluoro diesters, highlighting a practical approach in organic synthesis (Yang & Burton, 1992).

Detection and Analysis Techniques

  • Detection of Aryl Radicals : Wassmundt and Kiesman (1997) utilized iodoacetic acid as an aryl radical trapping agent to investigate reactive intermediates in hydrodediazoniations. This method, involving the isolation of aryl iodides, provided insights into the presence of aryl radicals in various organic reactions (Wassmundt & Kiesman, 1997).

  • Copper-Catalyzed Addition Reaction to Olefins : The study by Yang and Burton (1989) on the copper-catalyzed addition of iododifluoroacetates to alkenes demonstrated a neat and efficient reaction method, producing α,α-difluoroacetates and offering significant yields (Yang & Burton, 1989).

Environmental and Health Applications

  • Toxicity of Iodinated Disinfection Byproducts : Richardson et al. (2008) conducted an occurrence study on iodoacetic acid and other iodinated disinfection byproducts in drinking water. They found these compounds in most plants, analyzing their cytotoxicity and genotoxicity, thus highlighting the environmental and health implications (Richardson et al., 2008).

  • Phenyliodine(III) Bis(trifluoroacetate)-Promoted Synthesis : Rihn et al. (2011) discussed the use of phenyliodine(III) bis(trifluoroacetate) in conjunction with a Lewis acid for the C-C coupling of Bodipy monomers, leading to oligomers with unusual redox properties. This has implications in synthetic chemistry and materials science (Rihn, Erdem, De Nicola, Retailleau, & Ziessel, 2011).

  • Trapping Reaction with Methionine : Gundlach, Moore, and Stein (1959) explored the reaction of iodoacetate with methionine. Their findings provided a deeper understanding of protein chemistry and the interaction of iodoacetate with various amino acid residues (Gundlach, Moore, & Stein, 1959).

  • [Hydroxy(sulfonyloxy)iodo]perfluoroalkanes in Organic Synthesis : Zhdankin and Kuehl (1994) presented the synthesis of [hydroxy(sulfonyloxy)iodo]perfluoroalkanes, highlighting their potential as reagents in organic synthesis. These compounds were prepared from perfluoroalkyliodides and demonstrated utility in reactions with aromatic compounds (Zhdankin & Kuehl, 1994).

Mechanism of Action

Iododifluoroacetic acid acts as an oxidant, which means that it can react with a variety of molecules and induce chemical changes. It is capable of oxidizing a variety of organic compounds, such as alcohols, aldehydes, and ketones. It can also act as a catalyst for a variety of reactions, such as the oxidation of sulfur compounds and the formation of disulfides.

Safety and Hazards

The safety information for Iododifluoroacetic acid includes the following hazard statements: H302 and H314 . This indicates that the compound is harmful if swallowed and causes severe skin burns and eye damage . The precautionary statements include P310, P260, and P280, which advise to immediately call a poison center or doctor if you feel unwell, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2,2-difluoro-2-iodoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HF2IO2/c3-2(4,5)1(6)7/h(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMXAMDVHXEDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HF2IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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